molecular formula C8H12ClN3O B1480060 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-ol CAS No. 2090573-58-1

2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-ol

Cat. No.: B1480060
CAS No.: 2090573-58-1
M. Wt: 201.65 g/mol
InChI Key: TZQLZDDHWQNVCN-UHFFFAOYSA-N
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Description

2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-ol is a useful research compound. Its molecular formula is C8H12ClN3O and its molecular weight is 201.65 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-ol plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), which are crucial in cellular signaling and gene expression regulation . The compound’s interaction with these enzymes involves binding to their active sites, thereby inhibiting their activity and affecting downstream signaling pathways.

Cellular Effects

The effects of this compound on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to inhibit cell proliferation and induce apoptosis in cancer cells by disrupting the PI3K/AKT signaling pathway . Additionally, it affects gene expression by inhibiting HDAC, leading to changes in chromatin structure and transcriptional activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding interactions with target enzymes. The compound binds to the active sites of PI3K and HDAC, inhibiting their enzymatic activity . This inhibition results in the disruption of key signaling pathways and alterations in gene expression, ultimately affecting cellular functions such as proliferation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound demonstrates stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent effects on cellular functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a threshold beyond which the compound’s adverse effects outweigh its therapeutic benefits.

Metabolic Pathways

This compound is metabolized through various pathways involving enzymes such as cytochrome P450 . The compound undergoes oxidative metabolism, leading to the formation of metabolites that may retain biological activity. These metabolic pathways are crucial for the compound’s clearance from the body and its overall pharmacokinetic profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its physicochemical properties, allowing it to accumulate in certain tissues where it exerts its biological effects.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and nucleus . The compound’s localization is directed by specific targeting signals and post-translational modifications that facilitate its transport to these compartments. Within the nucleus, it interacts with chromatin and affects gene expression by inhibiting HDAC.

Properties

IUPAC Name

2-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O/c9-7-5-10-8-6-11(3-4-13)1-2-12(7)8/h5,13H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQLZDDHWQNVCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC=C2Cl)CN1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-ol
Reactant of Route 2
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-ol
Reactant of Route 3
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2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-ol
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2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-ol
Reactant of Route 5
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-ol
Reactant of Route 6
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2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.